Quizalofop
Overview
Description
Quizalofop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate family. It is primarily used to control annual and perennial grass weeds in various broad-leaved crops such as potatoes, soybeans, sugar beets, peanuts, vegetables, cotton, and flax . This compound works by inhibiting the enzyme acetyl-coenzyme A carboxylase, which is crucial for fatty acid synthesis in plants .
Mechanism of Action
Target of Action
Quizalofop, specifically this compound-P-ethyl, the active ingredient in Provisia, is a Group 1 (WSSA) herbicide . The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACCase) . ACCase catalyzes the first committed step in fatty acid synthesis .
Mode of Action
This compound inhibits ACCase, thereby blocking the production of phospholipids used in building new membranes required for cell growth . This inhibition of fatty acid synthesis leads to growth cessation soon after application, with young and actively growing tissues affected first .
Biochemical Pathways
The inhibition of ACCase by this compound disrupts the fatty acid synthesis pathway . This disruption blocks the production of phospholipids, which are essential components of cell membranes . As a result, new cell growth is halted, leading to leaf chlorosis and eventually necrosis .
Pharmacokinetics
This compound is absorbed by leaves and shoots, and is principally translocated in the symplasm (including the phloem) . It accumulates in meristematic regions of the shoot and root, although the rate of translocation is slow . The metabolic process of this compound-ethyl was found to be enantioselective with preferential degradation of (+)-Quizalofop-ethyl and generation of (+)-Quizalofop-acid .
Result of Action
The action of this compound leads to leaf chlorosis and eventually necrosis 1-3 weeks after application . Leaf sheaths become brown and mushy at and just above their point of attachment to the node . Older leaves often turn purple, orange, or red before becoming necrotic .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, this compound is likely to cause a greater risk for injury to this compound-resistant rice if it is applied under cool, cloudy, and moist soil conditions . Moreover, this compound-resistant cultivars exhibited more injury when soil was maintained at 90% or 100% of field capacity .
Biochemical Analysis
Biochemical Properties
Quizalofop interacts with various enzymes and proteins. A notable enzyme is the this compound-p-ethyl-hydrolyzing esterase, which plays a significant role in the degradation of this compound . This enzyme, encoded by the gene qpeH
, has been identified in Pseudomonas sp., a bacterial strain capable of degrading this compound . The enzyme exhibits a specific activity of 198.9 ± 2.7 U mg−1 for this compound .
Cellular Effects
This compound has been found to have various effects on cells. As a systemic herbicide, it inhibits acetyl CoA carboxylase, an essential enzyme in fatty acid biosynthesis . This inhibition disrupts the normal functioning of the cell, leading to the death of the weed .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetyl CoA carboxylase . It inhibits this enzyme, thereby disrupting fatty acid biosynthesis, a crucial process for cell survival . This inhibition is the primary mechanism through which this compound exerts its herbicidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the dissipation of this compound in soil is rapid, with a half-life ranging from 0.45 to 0.71 days . This indicates that this compound is relatively unstable in the environment, undergoing rapid degradation .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolized by the this compound-p-ethyl-hydrolyzing esterase, leading to the formation of this compound acid . This metabolic process is crucial for the degradation and detoxification of this compound in the environment .
Transport and Distribution
This compound is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem . It moves from the treated foliage to the root system, and accumulates in the meristematic tissue . This wide distribution within the plant is key to this compound’s effectiveness as a systemic herbicide.
Preparation Methods
The preparation of quizalofop involves several steps. One method includes the following steps :
Refluxing Reaction: 6-chloro-2-(4-hydroxyphenoxyl) quinoxaline and alkali-metal oxyhydroxide are subjected to a refluxing reaction in a mixed solvent of aromatic hydrocarbon and petroleum ether to obtain an intermediate product.
Addition of S(-)-ethyl p-toluenesulfonyl lactate: This intermediate product is then reacted with S(-)-ethyl p-toluenesulfonyl lactate under reflux conditions to produce this compound.
This method avoids complicated post-treatment processes, thereby reducing waste water treatment difficulty and production cost. The use of a mixed solvent composed of aromatic hydrocarbon and petroleum ether as the reaction medium effectively avoids racemization and improves the optical purity and yield of this compound .
Chemical Reactions Analysis
Quizalofop undergoes various chemical reactions, including hydrolysis and degradation . Some key reactions include:
Common reagents and conditions used in these reactions include various metal ions (e.g., calcium, cadmium, lithium, iron, cobalt) and inhibitors (e.g., nickel, silver, diethyl pyrocarbonate, sodium dodecyl sulfate, Tween 80, Triton X, beta-mercaptoethanol, phenylmethylsulfonyl fluoride, p-chloromercuribenzoate) .
Scientific Research Applications
Quizalofop has several scientific research applications, including:
Agriculture: It is widely used as a herbicide to control grass weeds in various crops.
Environmental Studies: Research on this compound’s degradation and its impact on soil and water quality is crucial for environmental safety assessments.
Biochemistry: Studies on the enzymatic degradation of this compound help understand its metabolic pathways and potential environmental impact.
Comparison with Similar Compounds
Quizalofop is part of the aryloxyphenoxypropionate family of herbicides, which includes similar compounds such as fenoxaprop-P-ethyl, haloxyfop-P-methyl, cyhalofop-butyl, clodinafop-propargyl, and propaquizafop . Compared to these compounds, this compound is unique in its specific inhibition of ACCase and its effectiveness in controlling a broad spectrum of grass weeds . Additionally, this compound’s degradation products and their environmental impact have been extensively studied, providing valuable insights into its safety and efficacy .
Properties
IUPAC Name |
2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOOPXYCKNFDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273935 | |
Record name | Quizalofop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76578-12-6 | |
Record name | Quizalofop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76578-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizalofop [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quizalofop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUIZALOFOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137F325077 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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